N-[1,1,1,3,3,3-hexafluoro-2-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]pyridine-3-carboxamide
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Overview
Description
N-[1,1,1,3,3,3-hexafluoro-2-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]pyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a hexafluoropropanol moiety and a pyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1,1,3,3,3-hexafluoro-2-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]pyridine-3-carboxamide typically involves multiple steps. One common method includes the reaction of hexafluoroisopropanol with a suitable precursor to introduce the hexafluoro moiety. This is followed by the formation of the cyclohexenone structure and subsequent attachment of the pyridine carboxamide group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[1,1,1,3,3,3-hexafluoro-2-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[1,1,1,3,3,3-hexafluoro-2-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, including cycloaddition and epoxidation reactions
Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of N-[1,1,1,3,3,3-hexafluoro-2-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The hexafluoroisopropanol moiety enhances its reactivity and ability to form stable complexes with various substrates. This allows the compound to act as a catalyst or inhibitor in different biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound used as a solvent and reagent in organic synthesis
Hexafluoroisopropanol: Another similar compound with applications in peptide chemistry and catalysis
Uniqueness
N-[1,1,1,3,3,3-hexafluoro-2-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]pyridine-3-carboxamide is unique due to its specific structure, which combines the hexafluoroisopropanol moiety with a pyridine carboxamide group.
Properties
Molecular Formula |
C17H16F6N2O3 |
---|---|
Molecular Weight |
410.31 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propan-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H16F6N2O3/c1-14(2)6-10(26)12(11(27)7-14)15(16(18,19)20,17(21,22)23)25-13(28)9-4-3-5-24-8-9/h3-5,8,26H,6-7H2,1-2H3,(H,25,28) |
InChI Key |
FZLZZJRXFNCGHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CN=CC=C2)O)C |
Origin of Product |
United States |
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